N~2~-{2-[4-(3-chlorophenyl)piperazino]-2-oxoethyl}-5-methoxy-1-methyl-1H-indole-2-carboxamide
Description
N²-{2-[4-(3-Chlorophenyl)piperazino]-2-oxoethyl}-5-methoxy-1-methyl-1H-indole-2-carboxamide is a synthetic carboxamide derivative featuring a 1H-indole core substituted with a methoxy group at position 5 and a methyl group at position 1. The N² position is functionalized with a 2-oxoethyl chain linked to a 4-(3-chlorophenyl)piperazine moiety.
Properties
Molecular Formula |
C23H25ClN4O3 |
|---|---|
Molecular Weight |
440.9 g/mol |
IUPAC Name |
N-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-5-methoxy-1-methylindole-2-carboxamide |
InChI |
InChI=1S/C23H25ClN4O3/c1-26-20-7-6-19(31-2)12-16(20)13-21(26)23(30)25-15-22(29)28-10-8-27(9-11-28)18-5-3-4-17(24)14-18/h3-7,12-14H,8-11,15H2,1-2H3,(H,25,30) |
InChI Key |
UHMVUNKKRRBGGM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)OC)C=C1C(=O)NCC(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-{2-[4-(3-chlorophenyl)piperazino]-2-oxoethyl}-5-methoxy-1-methyl-1H-indole-2-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Piperazine Ring: This can be achieved through the reaction of 3-chlorophenylamine with ethylene glycol in the presence of a dehydrating agent.
Attachment of the Indole Moiety: The indole ring is introduced via a Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone.
Coupling Reactions: The final step involves coupling the piperazine derivative with the indole carboxamide under specific conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N~2~-{2-[4-(3-chlorophenyl)piperazino]-2-oxoethyl}-5-methoxy-1-methyl-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N~2~-{2-[4-(3-chlorophenyl)piperazino]-2-oxoethyl}-5-methoxy-1-methyl-1H-indole-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N2-{2-[4-(3-chlorophenyl)piperazino]-2-oxoethyl}-5-methoxy-1-methyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Variations
The compound shares key structural features with urea derivatives reported in , such as piperazine rings and substituted phenyl groups. However, critical differences include:
- Carboxamide vs. Urea : The target compound’s carboxamide group (CONH₂) replaces the urea (NHCONH) moiety seen in compounds like 1f , 1g , and 2b . This substitution may reduce hydrogen-bonding capacity but enhance metabolic stability, as carboxamides are less prone to hydrolysis than ureas .
- Indole vs.
Physicochemical Properties
A comparative analysis of physicochemical data is summarized below:
- Molecular Weight : The target compound’s estimated molecular weight (~500) is lower than 2b (709.9) but higher than simpler benzoic acid derivatives like 5-CA-2-HM-MCBX .
- Melting Points : The absence of a urea group may result in a lower melting point compared to 1f (198–200°C), as ureas often form stronger crystalline networks .
Metabolic and Toxicological Considerations
highlights metabolic pathways for compounds with methoxy and methylamino groups, such as oxidative demethylation or hydrolysis .
Research Findings and Implications
- Functional Group Impact : The carboxamide’s stability may confer a longer half-life than urea-based compounds, which are prone to enzymatic cleavage .
- Structural Uniqueness: Unlike pyrimidinone or quinoline derivatives in (e.g., 374610-93-2), the indole-piperazine scaffold may offer selective receptor modulation, warranting further pharmacological profiling .
Biological Activity
The compound N~2~-{2-[4-(3-chlorophenyl)piperazino]-2-oxoethyl}-5-methoxy-1-methyl-1H-indole-2-carboxamide, often referred to as a derivative of indole, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic implications.
- Chemical Formula : C22H28ClN3O3
- Molecular Weight : 449.99402 g/mol
- CAS Number : 665017-59-4
Synthesis
The synthesis of the compound typically involves multi-step organic reactions, including the formation of the indole ring and subsequent modifications to introduce the piperazine moiety and other functional groups. The synthetic pathways often utilize starting materials that are readily available in chemical libraries.
The biological activity of this compound is primarily attributed to its interaction with various cellular targets:
- Tubulin Polymerization Inhibition : Similar compounds have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. For instance, derivatives containing indole structures have been reported to induce cell apoptosis in a dose-dependent manner by arresting cells in the G2/M phase and inhibiting tubulin polymerization akin to colchicine .
- Antiproliferative Activity : Studies demonstrate that certain derivatives exhibit significant antiproliferative effects against various cancer cell lines, including HeLa (cervical cancer), MCF-7 (breast cancer), and HT-29 (colon cancer). For example, a closely related compound showed IC50 values of 0.52 μM for HeLa, 0.34 μM for MCF-7, and 0.86 μM for HT-29 .
Biological Activity Data
| Cell Line | IC50 Value (μM) | Mechanism |
|---|---|---|
| HeLa | 0.52 | Induces apoptosis |
| MCF-7 | 0.34 | Cell cycle arrest in G2/M phase |
| HT-29 | 0.86 | Inhibition of tubulin polymerization |
Case Study 1: Anticancer Properties
In a recent study, researchers synthesized various indole derivatives and evaluated their anticancer properties. The compound exhibited notable inhibition of cell growth in multiple cancer cell lines, suggesting its potential as a chemotherapeutic agent . The mechanism involved apoptosis induction and disruption of microtubule dynamics.
Case Study 2: Neuropharmacological Effects
Another study explored the neuropharmacological effects of similar indole derivatives, indicating potential benefits in treating neurodegenerative diseases due to their ability to modulate neurotransmitter systems . These findings suggest that the compound may also have applications beyond oncology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
